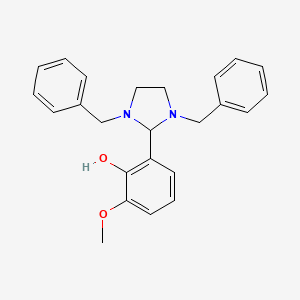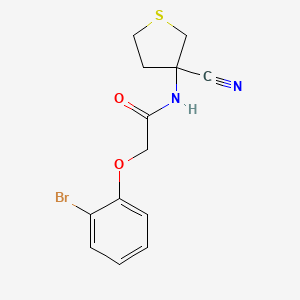
2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase enzymes. It has been shown to have potential therapeutic applications in cancer treatment due to its ability to selectively target cancer cells that rely heavily on glutamine metabolism.
Mécanisme D'action
2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide works by inhibiting the activity of glutaminase enzymes, which are responsible for converting glutamine to glutamate. Glutamate is then further metabolized to provide energy and building blocks for cell growth and proliferation. By inhibiting glutaminase activity, this compound reduces the availability of glutamate, which selectively targets cancer cells that rely heavily on glutamine metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of glutamate and other metabolites in cancer cells, which can lead to decreased cell proliferation and increased cell death. This compound has also been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolism. Additionally, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide in lab experiments is its selective targeting of cancer cells that rely heavily on glutamine metabolism. This allows for the specific targeting of cancer cells while minimizing damage to healthy cells. Additionally, this compound has been shown to enhance the effectiveness of other cancer treatments, making it a valuable tool in cancer research.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe in animal studies, further research is needed to determine its safety and toxicity in humans. Additionally, the use of this compound in lab experiments requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Orientations Futures
There are several future directions for research on 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide. One area of research is the development of more potent and selective glutaminase inhibitors. Additionally, further research is needed to determine the safety and toxicity of this compound in humans. Another area of research is the potential use of this compound in combination with other cancer treatments, such as immunotherapy. Finally, research is needed to determine the potential use of this compound in other diseases that rely heavily on glutamine metabolism, such as neurodegenerative diseases.
Méthodes De Synthèse
2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide can be synthesized using a multistep process that involves the reaction of 2-bromophenol, potassium carbonate, and 3-chlorothiolane-2-carbonitrile to form 2-(2-bromophenoxy)thiolane-3-carbonitrile. This intermediate is then reacted with N,N-dimethylacetamide dimethyl acetal and trifluoroacetic acid to form this compound.
Applications De Recherche Scientifique
2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells that rely heavily on glutamine metabolism, which is essential for cancer cell survival and proliferation. This compound has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c14-10-3-1-2-4-11(10)18-7-12(17)16-13(8-15)5-6-19-9-13/h1-4H,5-7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHRMEBVOYTRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746568.png)
![7-cyclopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2746569.png)
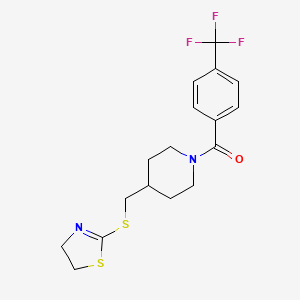


![1-(3,4-dichlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2746573.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B2746574.png)
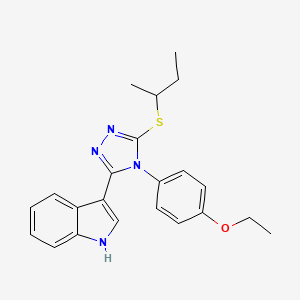
![N-(3-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2746581.png)

![1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea](/img/structure/B2746584.png)
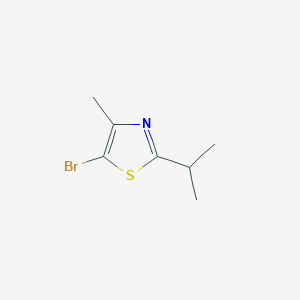
![Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate](/img/structure/B2746587.png)
